Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
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Overview
Description
Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a hydroxyl group attached to a hexahydroindenone framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and an appropriate dienophile in a Diels-Alder reaction, followed by selective reduction and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in having a cyclohexyl group and a hydroxyl group.
Indanone derivatives: Share the hexahydroindenone framework but differ in substituents.
Uniqueness
Cis-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3aS,7aR)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m0/s1 |
InChI Key |
DFYBCZSXRSGTBE-NWDGAFQWSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=C([C@H]3CCCC[C@H]3C2=O)O |
Canonical SMILES |
C1CCC(CC1)C2=C(C3CCCCC3C2=O)O |
Origin of Product |
United States |
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